Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride
Description
Structure and Synthesis The compound “Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride” features a ketone backbone (ethanone) modified with two substituents:
- 1-position: A 4-(methylsulfonyl)phenyl group, introducing a sulfonyl moiety known to enhance metabolic stability and receptor binding in pharmaceuticals .
- 2-position: A 4-phenyl-1-piperazinyl group, a piperazine derivative with a phenyl substituent, commonly associated with CNS activity due to its affinity for neurotransmitter receptors .
The oxime functional group (C=N-OH) replaces the ketone oxygen, forming a hydroxylamine derivative. This modification can influence solubility and bioactivity by introducing hydrogen-bonding capabilities . The monohydrochloride salt improves crystallinity and bioavailability, a common strategy in drug development.
Synthesis The oxime group is synthesized via condensation of the parent ketone with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate), as described in ethanone oxime preparation methods .
Properties
CAS No. |
104058-01-7 |
|---|---|
Molecular Formula |
C19H24ClN3O3S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(NE)-N-[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-26(24,25)18-9-7-16(8-10-18)19(20-23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17;/h2-10,23H,11-15H2,1H3;1H/b20-19-; |
InChI Key |
DKGBQUMEIGNQKL-BLTQDSCZSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C(=N\O)/CN2CCN(CC2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=NO)CN2CCN(CC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride typically involves multiple steps:
Formation of the Ethanone Derivative: This step involves the reaction of a suitable precursor with ethanone under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Oxime Formation: The oxime group is formed by reacting the ethanone derivative with hydroxylamine.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the oxime group.
Reduction: Reduction reactions can occur at the oxime group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the piperazine ring and oxime group suggests potential binding to specific sites, influencing the compound’s activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Piperazine Substitution : The target’s 4-phenylpiperazine group differs from the benzhydryl () and pyrimidinyl () analogs. Phenyl groups on piperazine are linked to serotonin receptor modulation, while bulkier substituents (e.g., benzhydryl) may enhance lipophilicity and blood-brain barrier penetration .
- Oxime vs.
Functional Group Impact on Bioactivity
- Methylsulfonylphenyl Group : Present in both the target and , this group is electron-withdrawing, enhancing binding to hydrophobic pockets in enzymes or receptors .
- Oxime Derivatives: Compared to non-oxime analogs (e.g., ), oximes can act as prodrugs or chelators, influencing pharmacokinetics. For example, fluxofenim () uses an oxime group for pesticidal activity via radical scavenging .
Research Findings and Hypotheses
- Antibacterial Potential: Analogues with trimethoxyphenyl groups () show antibacterial activity, suggesting the target’s methylsulfonylphenyl group may confer similar properties .
- Thermal Stability : The high boiling point of ’s analog (509.7°C) implies the target may also exhibit thermal robustness, advantageous for formulation .
Biological Activity
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, drawing on diverse sources and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H18N2O2S·HCl
- Molecular Weight : 320.84 g/mol
- IUPAC Name : this compound
Ethanone derivatives often exhibit biological activity through various mechanisms. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may act as a receptor antagonist or agonist depending on the specific biological context.
Antidepressant Effects
Research indicates that compounds with similar structures can exhibit antidepressant-like effects. A study demonstrated that piperazine derivatives can enhance serotonergic neurotransmission, which is crucial in the treatment of depression .
Analgesic Properties
Ethanone derivatives have also been investigated for their analgesic properties. The inhibition of cyclooxygenase (COX) enzymes has been a common pathway for pain relief in similar compounds. Analgesics that target COX pathways reduce inflammation and pain perception .
Antipsychotic Activity
The structural similarity to known antipsychotics suggests potential antipsychotic activity. Compounds like this one may interact with dopamine D2 receptors, which are critical in managing symptoms of schizophrenia and other psychotic disorders .
Study 1: Analgesic Efficacy
A study published in the Archives of Physical Medicine and Rehabilitation highlighted the analgesic efficacy of similar ethanone compounds in animal models. The results showed significant pain reduction compared to control groups, suggesting a promising avenue for pain management therapies .
Study 2: Antidepressant Activity
In a randomized controlled trial published in Neuropharmacology, a related compound demonstrated significant improvements in depressive symptoms among participants when compared to placebo groups. The mechanism was attributed to enhanced serotonergic activity .
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
